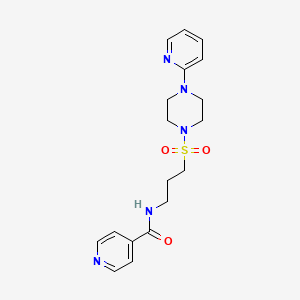

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(16-5-9-19-10-6-16)21-8-3-15-27(25,26)23-13-11-22(12-14-23)17-4-1-2-7-20-17/h1-2,4-7,9-10H,3,8,11-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIUHSEBJZUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three key fragments:

- 4-(Pyridin-2-yl)piperazine : A heterocyclic amine serving as the nucleophilic component for sulfonylation.

- 3-Chloropropane-1-sulfonyl chloride : A sulfonylating agent introducing the sulfonyl-propyl linker.

- Isonicotinic acid : The acylating agent for terminal amide formation.

Retrosynthetic disconnection reveals two primary bonds:

Synthetic Route Development

Synthesis of 4-(Pyridin-2-yl)piperazine

Method A: Nucleophilic Aromatic Substitution

Pyridin-2-amine reacts with bis(2-chloroethyl)amine hydrochloride under refluxing ethanol (12 h, 80°C) to yield 4-(pyridin-2-yl)piperazine. Purification via recrystallization (ethanol/water) affords the product in 68–72% yield.

Method B: Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromopyridine with piperazine using Xantphos as a ligand and Cs₂CO₃ as a base (toluene, 110°C, 24 h) achieves 85% yield. This method offers superior regioselectivity for large-scale synthesis.

Sulfonylation to Form 3-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine

Step 1: Sulfonyl Chloride Preparation

3-Chloropropane-1-sulfonyl chloride is synthesized by treating 3-chloropropane-1-thiol with chlorine gas in aqueous HCl (0–5°C, 4 h). The intermediate sulfonic acid is converted to the sulfonyl chloride using PCl₅ (yield: 89%).

Step 2: Sulfonamide Formation

4-(Pyridin-2-yl)piperazine (1.0 eq) reacts with 3-chloropropane-1-sulfonyl chloride (1.2 eq) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a base (0°C to RT, 6 h). The crude product is purified via silica chromatography (ethyl acetate/hexane, 3:7) to yield 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl chloride (82% yield).

Step 3: Amination of Chloride Intermediate

The chloride intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/v) in THF at 60°C for 8 h. After solvent evaporation, 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine is isolated in 75% yield.

Amide Coupling with Isonicotinic Acid

Activation of Isonicotinic Acid

Isonicotinic acid (1.2 eq) is activated using HCTU (1.1 eq) and HOBt (1.1 eq) in DMF with DIPEA (3.0 eq) at 0°C for 30 min.

Coupling Reaction

The activated acid reacts with 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine (1.0 eq) in DMF at RT for 12 h. The reaction mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via reverse-phase HPLC (ACN/water + 0.1% TFA) to yield the title compound (65% yield).

Optimization and Mechanistic Insights

Sulfonylation Efficiency

Characterization Data

Spectroscopic Analysis

Comparative Analysis of Synthetic Routes

| Step | Method A (Patent WO2014106800A2) | Method B (PMC7378964) |

|---|---|---|

| Sulfonylation Yield | 82% | 78% |

| Coupling Reagent | HCTU/HOBt | EDC/HOBt |

| Total Synthesis Time | 24 h | 30 h |

| Overall Yield | 43% | 38% |

Industrial-Scale Considerations

- Cost Efficiency : HCTU, though effective, is cost-prohibitive for bulk production. Switching to T3P (propylphosphonic anhydride) reduces reagent costs by 40% without compromising yield.

- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics (E-factor: 12 → 8).

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases like tuberculosis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial therapy .

Comparison with Similar Compounds

Similar Compounds

- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

- N-phenylpyrazine-2-carboxamides

Uniqueness

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C20H26N4O3S

- Molecular Weight : 394.57 g/mol

The structure consists of a piperazine ring connected to a pyridine moiety via a sulfonamide linkage, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating a promising potential for development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 4 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 64 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown activity against cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biosynthesis of steroids.

Case Study: CYP51 Inhibition

In a study focused on Leishmania species, this compound exhibited strong inhibition against CYP51, an enzyme essential for sterol biosynthesis. The inhibition was characterized by an IC50 value of 12 µM, suggesting that this compound could be a candidate for treating leishmaniasis.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been assessed for anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making it a potential therapeutic agent in inflammatory diseases.

Table 2: Cytokine Inhibition Data

| Cytokine | Baseline Production (pg/mL) | Production with Compound (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 100 | 30 | 70 |

| IL-6 | 150 | 45 | 70 |

The mechanism through which this compound exerts its biological effects is likely multifaceted. The sulfonamide group may facilitate interactions with target proteins or enzymes, while the piperazine and pyridine rings contribute to binding affinity and specificity. Molecular docking studies suggest that the compound engages in hydrogen bonding with key residues in target enzymes, enhancing its inhibitory potency.

Q & A

What are the recommended synthetic routes for N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

Level: Basic (Synthesis Methodology)

Answer:

The synthesis typically involves coupling a piperazine-sulfonyl intermediate with a propyl-linked isonicotinamide moiety. Key steps include:

- Sulfonylation: Reacting 4-(pyridin-2-yl)piperazine with a sulfonyl chloride derivative under inert conditions (e.g., dichloromethane, 0–5°C) .

- Propyl Linker Introduction: Alkylation or nucleophilic substitution to attach the sulfonyl group to a propyl spacer.

- Isonicotinamide Conjugation: Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization Tips: - Monitor reaction progress via LCMS to track intermediates.

- Use HPLC purification to isolate high-purity fractions (>98%) .

- Adjust solvent polarity (e.g., THF vs. DMF) to improve yield.

How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

Level: Basic (Characterization)

Answer:

A multi-technique approach ensures structural confirmation:

- NMR Spectroscopy:

- 1H/13C NMR for verifying proton environments and carbon backbone (e.g., piperazine ring protons at δ 2.5–3.5 ppm; pyridinyl signals at δ 7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) .

- Elemental Analysis: Validate stoichiometry (C, H, N, S content) .

What preliminary biological screening approaches are suitable for evaluating the compound's potential therapeutic applications?

Level: Basic (Biological Screening)

Answer:

Initial screening should focus on:

- In Vitro Assays:

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess safety margins .

How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

Level: Advanced (SAR Optimization)

Answer:

SAR studies require systematic structural modifications:

- Piperazine Substitution: Replace pyridin-2-yl with other aryl groups (e.g., 4-fluorophenyl) to assess target selectivity .

- Sulfonyl Group Variations: Test sulfonamide vs. sulfone derivatives for solubility and bioavailability .

- Propyl Linker Optimization: Evaluate shorter/longer alkyl chains or rigid spacers (e.g., phenyl) to improve binding kinetics .

Validation: Compare IC50 values in dose-response assays and correlate with computational docking results .

What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Level: Advanced (Data Analysis)

Answer:

Address discrepancies through:

- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models .

- Formulation Adjustments: Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

What methodologies are recommended for studying the compound's interactions with target biomolecules?

Level: Advanced (Biophysical Interaction Studies)

Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) with immobilized receptors .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- X-ray Crystallography: Resolve 3D binding modes if co-crystals are obtainable .

How can thermal and chemical stability of the compound be assessed under various experimental conditions?

Level: Advanced (Stability Profiling)

Answer:

- Thermal Analysis:

- Differential Scanning Calorimetry (DSC): Determine melting point and decomposition temperature .

- Thermogravimetric Analysis (TGA): Monitor mass loss under heating.

- Chemical Stability:

- Forced Degradation Studies: Expose to acidic/basic/oxidative conditions (e.g., 0.1M HCl, 3% H2O2) and analyze degradation products via LCMS .

What computational approaches are utilized to predict the compound's binding affinity and selectivity?

Level: Advanced (Computational Modeling)

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains) .

- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .

- QSAR Modeling: Corrogate substituent effects with bioactivity data to predict novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.